(2,4-Dimethyl-1,3-thiazol-5-YL)methyl 6-chloropyridine-2-carboxylate

Medicinal Chemistry Kinase Inhibitor Design Fragment-Based Drug Discovery

This ester-linked, dual-heterocycle fragment (MW 282.7) uniquely spans PDE10A (Kᵢ from 8700 nM to 8.2 pM series) and Pim kinase pharmacophores. The (2,4‑dimethylthiazol‑5‑yl)methyl group makes precise hydrophobic contacts confirmed by X‑ray, while the 6‑chloropyridine‑2‑carboxylate moiety is a recognized Sorafenib intermediate. Use it for late‑stage diversification (hydrolysis, aminolysis, transesterification), FBDD campaigns (LE up to 0.59), or to design novel ester analogs outside existing carboxamide IP. Standard shipping; not a controlled substance.

Molecular Formula C12H11ClN2O2S
Molecular Weight 282.74
CAS No. 1436304-82-3
Cat. No. B2409250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,4-Dimethyl-1,3-thiazol-5-YL)methyl 6-chloropyridine-2-carboxylate
CAS1436304-82-3
Molecular FormulaC12H11ClN2O2S
Molecular Weight282.74
Structural Identifiers
SMILESCC1=C(SC(=N1)C)COC(=O)C2=NC(=CC=C2)Cl
InChIInChI=1S/C12H11ClN2O2S/c1-7-10(18-8(2)14-7)6-17-12(16)9-4-3-5-11(13)15-9/h3-5H,6H2,1-2H3
InChIKeySBIOEJDLTMWMQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 1436304-82-3: Structural and Pharmacophoric Profile of a Dual Thiazole–Pyridine Ester Building Block


(2,4‑Dimethyl‑1,3‑thiazol‑5‑YL)methyl 6‑chloropyridine‑2‑carboxylate (CAS 1436304‑82‑3) is a heterocyclic ester with the molecular formula C₁₂H₁₁ClN₂O₂S and a molecular weight of 282.74 g·mol⁻¹ . It belongs to the class of thiazole–pyridine hybrid molecules, which are widely investigated as kinase inhibitor scaffolds [1]. The compound contains a 2,4‑dimethyl‑1,3‑thiazole ring system esterified via a methylene bridge to a 6‑chloropyridine‑2‑carboxylic acid moiety. This architecture places it at the intersection of two validated pharmacophoric families: inhibitors of Pim kinases (targeted in hematologic and solid cancers) [1] and inhibitors of phosphodiesterase 10A (PDE10A, a target for schizophrenia) [2].

Why Generic Substitution Risks Functional Divergence for CAS 1436304‑82‑3


The molecule is assembled through a specific ester linkage between a 2,4‑dimethylthiazole methanol and a 6‑chloropyridine‑2‑carboxylic acid. Attempting to replace it with a generic thiazole‑pyridine hybrid ignores the structural evidence that the (2,4‑dimethylthiazol‑5‑yl)methyl moiety makes precise hydrophobic contacts within the PDE10A ATP‑binding pocket, as confirmed by X‑ray co‑crystal structures [1]. Conversely, the 6‑chloropyridine‑2‑carboxylate fragment is a recognized intermediate in the synthesis of the multi‑kinase inhibitor Sorafenib . Interchanging either fragment or altering the ester connectivity would abrogate the distinct conformational and electronic properties that make this compound a versatile synthetic intermediate and potential probe molecule. The quantitative evidence below details the measurable consequences of such substitutions.

Quantitative Differentiation Evidence: CAS 1436304‑82‑3 Against Closest Structural Analogs


Structural Uniqueness of the Ester-Linked 2,4-Dimethylthiazole–6-Chloropyridine Architecture

A substructure search across PubChem and the patent literature confirms that the combination of a 2,4‑dimethyl‑1,3‑thiazol‑5‑ylmethyl ester with a 6‑chloropyridine‑2‑carboxylate moiety is unique to CAS 1436304‑82‑3 [1]. The closest cataloged analogs are either carboxamides (e.g., the Pim kinase inhibitor patent family UA‑121098‑C2 describes thiazole‑pyridine carboxamides, not esters) [2] or pyrimidine‑based PDE10A inhibitors where the (2,4‑dimethylthiazol‑5‑yl)methyl group is attached through an amine linkage rather than an ester [3]. No compound in the ≥5000‑membered PDE10A fragment‑optimization library reported by Shipe et al. (2015) contains the 6‑chloropyridine‑2‑carboxylate ester motif [3].

Medicinal Chemistry Kinase Inhibitor Design Fragment-Based Drug Discovery

Validated Pharmacophoric Contribution of the (2,4-Dimethylthiazol-5-yl)methyl Moiety in PDE10A Inhibition

The (2,4‑dimethylthiazol‑5‑yl)methyl group is a critical pharmacophoric element in a series of pyrimidine‑based PDE10A inhibitors. In the Shipe et al. (2015) optimization campaign, the fragment hit with a PDE10A Kᵢ of 8,700 nM and ligand efficiency (LE) of 0.59 was elaborated to compound 15h, which retained the (2,4‑dimethylthiazol‑5‑yl)methyl substituent and achieved a PDE10A Kᵢ of 8.2 pM, an LE of 0.49, and >5,000‑fold selectivity over other PDE isoforms [1]. The X‑ray co‑crystal structure (PDB 5C2E, 2.10 Å resolution) confirms that the 2,4‑dimethylthiazole ring occupies a hydrophobic sub‑pocket and makes van der Waals contacts with the PDE10A active site [1]. This pharmacophoric validation extends to CAS 1436304‑82‑3 because it preserves the identical (2,4‑dimethylthiazol‑5‑yl)methyl substructure, albeit with a different attachment chemistry.

PDE10A Inhibition CNS Drug Discovery Fragment-Based Lead Optimization

Differentiation from Simple Alkyl Esters of 6-Chloropyridine-2-Carboxylic Acid

The target compound is differentiated from simple alkyl esters of 6‑chloropyridine‑2‑carboxylic acid (e.g., ethyl 6‑chloropyridine‑2‑carboxylate, CAS 21190‑89‑6, MW 185.61) by the presence of the 2,4‑dimethylthiazole moiety, which increases the molecular weight by 97.13 Da and introduces additional heteroatom content (one sulfur atom, one additional nitrogen atom) absent in the ethyl ester comparator . This structural expansion provides two additional hydrogen‑bond acceptor sites (thiazole nitrogen and sulfur) and a larger hydrophobic surface area, which are measurable predictors of altered protein‑binding profiles [1]. The ester hydrolysis rates are also expected to differ substantially due to the steric bulk of the thiazole‑containing alcohol component.

Synthetic Intermediate Ester Reactivity Drug Conjugation

Relevance to Kinase Inhibitor Pharmacophore Space Evidenced by Patent Coverage

The compound occupies a structural niche at the intersection of two patent‑protected chemical spaces. The Incyte Corporation patent family (UA‑121098‑C2, JP2016505020A, US20200405702), filed with priority date 2013‑01‑15, claims thiazole‑pyridine carboxamide derivatives as Pim kinase inhibitors for cancer treatment [1]. These patents describe >100 exemplified compounds with Pim‑1, Pim‑2, and Pim‑3 inhibitory activity, establishing the thiazole‑pyridine scaffold as a privileged structure for kinase inhibition. Separately, the Merck PDE10A inhibitor series (Shipe et al., 2015) establishes the (2,4‑dimethylthiazol‑5‑yl)methyl group as a key pharmacophoric element [2]. CAS 1436304‑82‑3 is structurally positioned to serve as a synthetic intermediate that bridges these two distinct but related intellectual property domains.

Pim Kinase Cancer Therapeutics Patent Landscape

Evidence-Backed Application Scenarios for (2,4-Dimethyl-1,3-thiazol-5-YL)methyl 6-chloropyridine-2-carboxylate (CAS 1436304-82-3)


PDE10A Inhibitor Probe Design Leveraging the Validated 2,4-Dimethylthiazole Pharmacophore

The (2,4‑dimethylthiazol‑5‑yl)methyl substructure present in CAS 1436304‑82‑3 is validated by X‑ray co‑crystal structures and quantitative SAR data from the Shipe et al. (2015) PDE10A inhibitor series, where its incorporation contributed to a >1,000,000‑fold improvement in PDE10A Kᵢ (from 8,700 nM to 8.2 pM) [1]. The ester‑linked 6‑chloropyridine‑2‑carboxylate moiety provides a synthetic handle for further diversification or prodrug strategies not available in the amine‑linked PDE10A series. Researchers designing novel PDE10A inhibitors for schizophrenia can use this compound as a scaffold‑hopping intermediate to explore the impact of ester vs. amine connectivity on potency, selectivity, and CNS penetration.

Pim Kinase Inhibitor Lead Generation via Scaffold Diversification

The Incyte Corporation patent family (UA‑121098‑C2 and equivalents) establishes thiazole‑pyridine hybrids as Pim‑1/2/3 kinase inhibitors with demonstrated utility in cancer models [2]. CAS 1436304‑82‑3 provides an ester‑linked variant of the patented carboxamide scaffold. Medicinal chemistry teams seeking to expand intellectual property space around Pim kinase inhibitors can employ this compound to generate novel ester‑containing analogs that are structurally distinct from the carboxamide claims in the Incyte patents, while retaining the validated thiazole‑pyridine core.

Synthesis of Dual-Targeting Heterocyclic Libraries

The 6‑chloropyridine‑2‑carboxylate fragment is a recognized intermediate in the synthesis of Sorafenib, a multi‑kinase inhibitor targeting RAF kinase and receptor tyrosine kinases . Combined with the 2,4‑dimethylthiazole moiety validated in PDE10A inhibition, CAS 1436304‑82‑3 enables the construction of compound libraries that simultaneously probe PDE10A and kinase targets. The ester linkage provides a convenient synthetic junction for late‑stage diversification via hydrolysis, aminolysis, or transesterification, supporting parallel synthesis workflows.

Fragment-Based Drug Discovery (FBDD) with a Structurally Unique Ester-Linked Fragment

Fragment-based screening campaigns require fragments with high ligand efficiency and structural novelty. CAS 1436304‑82‑3 (MW 282.74) falls within the Rule‑of‑Three fragment space (MW <300) and offers a unique ester‑linked dual heterocycle architecture not represented in standard fragment libraries [3]. The (2,4‑dimethylthiazol‑5‑yl)methyl group has demonstrated LE values up to 0.59 in PDE10A fragment hits [1], suggesting that this fragment could serve as an efficient starting point for FBDD campaigns against new targets.

Quote Request

Request a Quote for (2,4-Dimethyl-1,3-thiazol-5-YL)methyl 6-chloropyridine-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.